5-(2,4,5-Trifluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine
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Overview
Description
5-(2,4,5-Trifluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine: is a heterocyclic compound with an intriguing structure. It belongs to the oxadiazolo[3,4-b]pyrazine family, which has attracted significant attention due to its diverse applications. Let’s explore further!
Preparation Methods
Synthetic Routes:: Several synthetic approaches lead to the formation of this compound Notably, direct C-H bond functionalization reactions have been employed
Reaction Conditions:: The synthesis typically involves the reaction of 3,4-diaminofurazan with oxalic acid in a one-step amide condensation process. The resulting compound is the desired 5-(2,4,5-trifluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine.
Industrial Production:: While industrial-scale production details may vary, the synthetic routes mentioned above serve as a foundation for large-scale manufacturing.
Chemical Reactions Analysis
Reactivity:: This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction reactions modify its functional groups.
Substitution: Substituents can be introduced at different positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides) in the presence of Lewis acids.
Major Products:: The specific products depend on the reaction conditions and substituents. Functionalized derivatives of the pyrazine core are common outcomes.
Scientific Research Applications
Chemistry::
Materials Science: The compound’s unique structure makes it valuable for designing functional materials.
Organic Synthesis: It serves as a building block for more complex molecules.
Drug Discovery: Researchers explore its potential as a scaffold for novel drug candidates.
Biological Probes: It can be used to label specific biomolecules.
Optoelectronics: Its electronic properties make it relevant for optoelectronic devices.
Photovoltaics: It may find applications in solar cells.
Mechanism of Action
The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways. Further studies are needed to elucidate this fully.
Properties
Molecular Formula |
C10H3F3N4O |
---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
5-(2,4,5-trifluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C10H3F3N4O/c11-5-2-7(13)6(12)1-4(5)8-3-14-9-10(15-8)17-18-16-9/h1-3H |
InChI Key |
ILEFSJPRRABZOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C2=NC3=NON=C3N=C2 |
Origin of Product |
United States |
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